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molecular formula C17H13N3O2 B3300936 4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol CAS No. 905306-05-0

4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-ol

Cat. No. B3300936
M. Wt: 291.3 g/mol
InChI Key: ADVNQWPCPQAQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748453B2

Procedure details

A mixture of 4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride (10 g, 0.027 mol), methanol (250 ml) and 25% aqueous ammonia (8 ml, 0.106 mol, 3.93 equiv) was stirred at room temperature for 17 hours and then heated to reflux for 1.5 hours. The mixture was cooled and the precipitate was formed and isolated and dried to give 5.66 g product. MS (ESI) m/z: 307 (M+1).
Name
4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]#[CH:26])[CH:20]=1)(=O)C.N>CO>[C:25]([C:21]1[CH:20]=[C:19]([NH:18][C:9]2[C:8]3[C:13](=[CH:14][C:15]([O:16][CH3:17])=[C:6]([OH:5])[CH:7]=3)[N:12]=[CH:11][N:10]=2)[CH:24]=[CH:23][CH:22]=1)#[CH:26] |f:0.1|

Inputs

Step One
Name
4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yl acetate hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.C(C)(=O)OC=1C=C2C(=NC=NC2=CC1OC)NC1=CC(=CC=C1)C#C
Name
Quantity
8 mL
Type
reactant
Smiles
N
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate was formed
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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